molecular formula C21H25ClFN3O3 B1664765 4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride CAS No. 181141-52-6

4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride

Cat. No. B1664765
M. Wt: 421.9 g/mol
InChI Key: UTKJBXOVMQXMOU-OZIFAFRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-255 is a novel 2-pyridone antibacterial agent which demonstrates in vitro potency and in vivo efficacy against drug-susceptible and drug-resistant M. tuberculosis strains. It is used as therapy for pulmonary tuberculosis.

Scientific Research Applications

Synthesis and Production Monitoring

  • A study focused on the synthesis of N-methyl moxifloxacin hydrochloride, a compound structurally related to 4H-Quinolizine-3-carboxylic acid. This research highlighted the methods for synthesizing the compound and its application in production monitoring and quality standards (Zheng, 2014).

Development of Fluorescent Indicators

  • Research on substituted 4-oxo-4H-quinolizine-3-carboxylic acids revealed their use in developing fluorescent indicators. These compounds showed a strong fluorescent response to Mg2+, making them useful in Mg2+ measurements, especially for intracellular studies (Otten, London, & Levy, 2001).

Antibacterial and Antimicrobial Applications

  • A study on 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, another compound related to 4H-Quinolizine-3-carboxylic acid, demonstrated its antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).
  • Research on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, structurally similar to 4H-Quinolizine-3-carboxylic acid, showed potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina, Takei, Kimura, & Fukuda, 2008).

Anti-HIV Integrase Evaluation

  • A study on 4-oxo-4H-quinolizine-3-carboxylic acid derivatives explored their potential as HIV integrase inhibitors. The synthesized compounds were structurally confirmed and screened for HIV integrase inhibitory activity (Xu, Zeng, Jiao, Hu, & Zhong, 2009).

properties

CAS RN

181141-52-6

Product Name

4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride

Molecular Formula

C21H25ClFN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H24FN3O3.ClH/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24;/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28);1H/t13-,17+;/m0./s1

InChI Key

UTKJBXOVMQXMOU-OZIFAFRSSA-N

Isomeric SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@@H]5CCCN[C@@H]5C4.Cl

SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl

Canonical SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT-255;  ABT 255;  ABT255;  UNII-YA04O24J4T; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride
Reactant of Route 2
4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride
Reactant of Route 3
4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride
Reactant of Route 4
4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride
Reactant of Route 5
4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride
Reactant of Route 6
4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride

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